1-Allyloxy-5-bromo-2,3-difluoro-benzene
Description
Contextualization within Contemporary Halogenated Aromatic Research
Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms directly bonded to an aromatic ring. The inclusion of halogens such as fluorine, chlorine, bromine, and iodine can dramatically alter the physical, chemical, and biological properties of the parent aromatic compound. americanchemicalsuppliers.com The subject of this article, 1-Allyloxy-5-bromo-2,3-difluoro-benzene, is a trifunctionalized benzene (B151609) derivative, placing it within a sophisticated subset of these important building blocks. The presence of multiple, distinct halogen atoms (fluorine and bromine) allows for selective and sequential chemical transformations, a highly desirable feature in the design of complex molecular architectures.
Strategic Significance of Allyloxy and Fluorine Substituents in Organic Synthesis
The functional groups present in this compound each impart distinct and valuable characteristics. The allyloxy group (–OCH₂CH=CH₂) is a versatile functional handle. The allyl group is a commonly used protecting group for alcohols due to its stability under both acidic and basic conditions. chemblink.com This stability allows for chemical modifications at other positions of the molecule without affecting the hydroxyl group it protects. Furthermore, the double bond within the allyl group can participate in a wide array of chemical reactions, including additions, oxidations, and rearrangements, offering numerous pathways for further molecular elaboration. guidechem.comechemi.com
The presence of fluorine atoms on the aromatic ring has profound effects on the molecule's properties. Fluorine is the most electronegative element, and its inclusion can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability. aksci.com The strong carbon-fluorine bond can enhance thermal and chemical stability. 001chemical.com In medicinal chemistry, the introduction of fluorine is a widely used strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. aksci.com The electron-withdrawing nature of fluorine also modulates the electronic properties of the aromatic ring, influencing its reactivity in substitution reactions. chemicalbook.com
Overview of Academic Research Trajectories for this compound
While extensive, dedicated research on this compound is not widely documented in publicly available literature, its structural motifs suggest clear research applications. The compound is primarily recognized as a valuable research chemical and building block. Its likely application lies in the synthesis of more complex molecules, where the bromo- and allyloxy- groups can be sequentially functionalized. For instance, the bromine atom can be readily converted to an organometallic species for cross-coupling reactions or displaced by a nucleophile, while the allyloxy group can be deprotected to reveal a phenol (B47542) or undergo reactions at its double bond. Given the prevalence of fluorinated and brominated aromatics in drug discovery and materials science, it is plausible that this compound serves as an intermediate in the synthesis of novel bioactive compounds or functional materials.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 947534-35-2 |
| Molecular Formula | C₉H₇BrF₂O |
| Molecular Weight | 249.05 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | Not explicitly available, but the precursor 1-bromo-2,3-difluorobenzene (B1273032) boils at 157-158 °C. |
| Density | Not explicitly available, but the precursor 1-bromo-2,3-difluorobenzene has a density of 1.724 g/mL at 25 °C. |
| Refractive Index | Not explicitly available, but the precursor 1-bromo-2,3-difluorobenzene has a refractive index of n20/D 1.509. |
Detailed Research Findings
Specific, peer-reviewed research focusing solely on this compound is limited. However, based on the known chemistry of its constituent parts, several research avenues can be reliably inferred.
Synthesis
The synthesis of this compound would likely proceed via the Williamson ether synthesis. This would involve the reaction of 5-bromo-2,3-difluorophenol (B62985) with an allyl halide, such as allyl bromide, in the presence of a base. The precursor, 5-bromo-2,3-difluorophenol, could be synthesized from 1-bromo-2,3-difluorobenzene.
Spectroscopic Data
While a full spectroscopic analysis is not publicly available, the expected NMR and mass spectrometry data can be predicted. The ¹H NMR spectrum would show signals corresponding to the protons of the allyloxy group and the aromatic protons. The ¹⁹F NMR would exhibit signals for the two fluorine atoms, and their coupling patterns would provide information about their chemical environment. The mass spectrum would show a characteristic isotopic pattern for the bromine atom. For the related compound 1-bromo-2,3-difluorobenzene, detailed NMR data is available, which can serve as a reference.
Reactivity
The reactivity of this compound is dictated by its three functional groups:
Bromine Atom : The C-Br bond is the most likely site for initial transformation. It can readily participate in metal-halogen exchange to form an organolithium or Grignard reagent, which can then be reacted with various electrophiles. It is also an excellent leaving group for nucleophilic aromatic substitution under certain conditions and a key participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.
Allyloxy Group : The double bond of the allyl group can undergo a variety of reactions, including hydrogenation, dihydroxylation, and epoxidation. The entire group can also be cleaved to unmask a phenolic hydroxyl group. chemblink.com
Difluorinated Benzene Ring : The fluorine atoms strongly influence the regioselectivity of any further electrophilic aromatic substitution reactions, generally directing incoming electrophiles to the positions ortho and para to the activating allyloxy group, while also considering the deactivating effects of the halogens.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h2,4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDVXCCTIAJHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=CC(=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669650 | |
| Record name | 5-Bromo-1,2-difluoro-3-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-35-2 | |
| Record name | 5-Bromo-1,2-difluoro-3-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Allyloxy 5 Bromo 2,3 Difluoro Benzene
Precursor Design and Derivatization Approaches
The assembly of 1-Allyloxy-5-bromo-2,3-difluoro-benzene hinges on the sequential and regioselective functionalization of a benzene (B151609) ring. The process logically begins with the synthesis of a suitably substituted fluorinated benzene, followed by the introduction of the bromo and allyloxy groups.
Synthesis of Fluorinated Benzenes as Fundamental Building Blocks
The foundation of the target molecule is a difluorinated benzene ring. A common starting material for such structures is 2,3-difluorotoluene. This commercially available precursor provides the necessary fluorine substitution pattern. Alternative routes to difluorinated aromatic compounds can involve more complex multi-step syntheses, but the use of pre-fluorinated starting materials is often more efficient.
Selective Introduction of the Bromine Moiety
With the difluorinated scaffold in place, the next critical step is the selective introduction of a bromine atom. A widely employed method for the bromination of activated or deactivated aromatic rings is electrophilic aromatic substitution. For a substrate like 2,3-difluorotoluene, direct bromination can be challenging due to the deactivating effect of the fluorine atoms. However, radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) can be effective. chemicalbook.com This reaction typically proceeds in a non-polar solvent like dichloromethane (B109758) and can be performed on a large scale with good yields. chemicalbook.com
Following the bromination of the methyl group to form 1-(bromomethyl)-2,3-difluorobenzene, subsequent steps would be required to convert the bromomethyl group to a hydroxyl group, which is a less direct route to the final product.
A more direct approach involves the bromination of a phenol (B47542) derivative. The synthesis of the key intermediate, 4-bromo-2,3-difluorophenol, can be achieved through the bromination of 2,3-difluorophenol. This reaction can be carried out using a brominating agent in a suitable solvent. The hydroxyl group of the phenol directs the incoming electrophile (bromine) to the para position, leading to the desired product.
Alternatively, the synthesis of 1-bromo-2,3-difluorobenzene (B1273032) can be accomplished through methods such as the Sandmeyer reaction starting from a corresponding aniline (B41778) or through dehydrohalogenation of polyhalogenated cyclohexanes. chemicalbook.com For instance, 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene can be treated with a strong base like potassium hydroxide (B78521) to yield 1-bromo-2,3-difluorobenzene. chemicalbook.com
Formation of the Ethereal Allyloxy Linkage
The final key transformation is the formation of the ether bond between the phenolic precursor and the allyl group. The Williamson ether synthesis is the most common and effective method for this purpose. masterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an allyl halide, typically allyl bromide. francis-press.com
The reaction is generally carried out in the presence of a base to facilitate the formation of the phenoxide. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). francis-press.comdur.ac.uk The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or acetone (B3395972) often being employed. dur.ac.uk A thesis describing a similar transformation, the benzylation of 4-bromo-2,3-difluorophenol, utilized potassium carbonate as the base in acetonitrile at room temperature, achieving a successful reaction over 20 hours. dur.ac.uk This provides a strong indication of suitable conditions for the analogous allylation.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for each synthetic step.
For the Williamson ether synthesis, several factors can be fine-tuned. The choice of base and its stoichiometry can significantly impact the reaction rate and the formation of byproducts. While stronger bases like sodium hydride can be used, milder bases like potassium carbonate are often sufficient and can lead to cleaner reactions. masterorganicchemistry.com
The reaction temperature is another critical parameter. While some Williamson ether syntheses require heating, the reaction with reactive allyl halides can often proceed at room temperature, as demonstrated in the analogous benzylation. dur.ac.uk Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial in biphasic reaction systems to facilitate the transfer of the phenoxide ion into the organic phase, thereby increasing the reaction rate. utahtech.edu
To provide a clearer understanding of the potential optimization parameters for the allylation step, the following interactive data table outlines key variables and their potential effects on the reaction outcome.
| Parameter | Variation | Potential Effect on Yield and Purity |
| Base | K₂CO₃, Cs₂CO₃, NaOH | Stronger bases can increase reaction rate but may also lead to side reactions. Cesium carbonate is often effective for hindered phenols. |
| Solvent | Acetonitrile, Acetone, DMF | Polar aprotic solvents are generally preferred to solvate the cation and enhance the nucleophilicity of the phenoxide. |
| Temperature | Room Temperature, 50°C, Reflux | Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination or Claisen rearrangement of the product. |
| Allylating Agent | Allyl bromide, Allyl chloride | Allyl bromide is generally more reactive than allyl chloride. |
| Catalyst | None, TBAB | A phase-transfer catalyst can be beneficial if the reaction is biphasic. |
Investigation of Sustainable and Scalable Synthetic Pathways
In recent years, there has been a significant push towards developing more sustainable and scalable chemical syntheses. For the preparation of this compound, several strategies can be considered to improve its environmental footprint and facilitate large-scale production.
The use of greener solvents is a key aspect of sustainable chemistry. Exploring alternatives to traditional volatile organic solvents (VOCs) for the bromination and etherification steps is a valuable endeavor. For instance, mechanochemistry, or ball-milling, has been investigated as a solvent-free method for the allylation of phenols, showing high efficiency and reduced waste. lodz.pl
Catalytic approaches to both bromination and etherification can also enhance sustainability. The use of catalytic amounts of reagents instead of stoichiometric quantities reduces waste and can lead to milder reaction conditions. For the Williamson ether synthesis, while it is already a relatively efficient reaction, exploring catalytic systems that can operate under even milder conditions or with less reactive allylating agents, such as allyl alcohol, is an area of active research.
For scalability, flow chemistry presents a promising alternative to traditional batch processing. Flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved consistency, safety, and throughput, which are all critical factors for industrial-scale synthesis.
Chemical Reactivity and Transformation Pathways of 1 Allyloxy 5 Bromo 2,3 Difluoro Benzene
Reactions Involving the Aromatic Bromine Substituent
The carbon-bromine (C-Br) bond in 1-Allyloxy-5-bromo-2,3-difluoro-benzene is a key handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electronic environment of the aromatic ring, influenced by the electron-donating allyloxy group and the electron-withdrawing fluorine atoms, plays a crucial role in dictating the reactivity at this position.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as a prime reaction site for such transformations.
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry. libretexts.orgyonedalabs.com For this compound, this reaction offers a direct route to biaryl compounds or vinyl-substituted derivatives. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively documented, a wealth of data on analogous brominated fluorinated aromatic compounds allows for the prediction of viable reaction conditions. mdpi.commdpi.comkochi-tech.ac.jp Typically, a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand is employed. libretexts.org The choice of base and solvent is critical for the efficiency of the transmetalation step.
| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Allyloxy-3',4'-difluoro-[1,1'-biphenyl] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 5-Allyloxy-3',4'-difluoro-4-methoxy-[1,1'-biphenyl] |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 1-Allyloxy-2,3-difluoro-5-vinylbenzene |
The Sonogashira coupling provides a powerful method for the direct alkynylation of aryl halides, leading to the formation of valuable internal alkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.org The reaction of this compound with terminal alkynes is expected to proceed under standard Sonogashira conditions to yield the corresponding 1-allyloxy-2,3-difluoro-5-(alkynyl)benzene derivatives.
The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often necessitating higher reaction temperatures or more active catalyst systems. wikipedia.org The presence of the electron-withdrawing fluorine atoms on the ring can influence the rate of oxidative addition.
| Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 1-Allyloxy-2,3-difluoro-5-(phenylethynyl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 1-Allyloxy-2,3-difluoro-5-((trimethylsilyl)ethynyl)benzene |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | DMF | 1-Allyloxy-5-(hex-1-yn-1-yl)-2,3-difluorobenzene |
Beyond Suzuki-Miyaura and Sonogashira reactions, the bromine substituent of this compound is also amenable to other important cross-coupling methodologies.
The Stille coupling utilizes organotin reagents as the coupling partners. While effective, the toxicity of organotin compounds has led to a decline in its widespread use in some areas. Nevertheless, it remains a valuable tool for specific synthetic challenges.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, more substituted alkene. nih.gov This reaction is particularly useful for the introduction of vinyl groups. The reaction typically proceeds in the presence of a palladium catalyst and a base.
The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. This reaction is often a good choice for substrates that are sensitive to the basic conditions of other coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Expected Product |
|---|---|---|---|---|---|
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 1-Allyloxy-2,3-difluoro-5-vinylbenzene |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | DMF | (E)-1-Allyloxy-2,3-difluoro-5-styrylbenzene |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | THF | 5-Allyloxy-3',4'-difluoro-[1,1'-biphenyl] |
The success of metal-catalyzed cross-coupling reactions is highly dependent on the catalyst system employed. The choice of both the palladium precursor and the ancillary ligand can have a profound impact on reaction efficiency, selectivity, and substrate scope. nih.govnih.gov For electron-rich aryl bromides like this compound, which also possess steric hindrance from the ortho-fluorine atom, the use of bulky, electron-rich phosphine ligands is often beneficial. mdpi.comlibretexts.org These ligands can promote the rate-limiting oxidative addition step and facilitate the reductive elimination to afford the desired product.
Examples of commonly used ligands for challenging cross-coupling reactions include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), SPhos, and XPhos. The development of pre-formed palladium catalysts with these ligands has also simplified the execution of these reactions and improved their reproducibility.
Nucleophilic Aromatic Substitution (SNAr) at Bromine Position
While the C-Br bond is a primary site for metal-catalyzed reactions, it can also potentially undergo nucleophilic aromatic substitution (SNAr). However, for an SNAr reaction to occur at a position bearing a halogen, the aromatic ring must typically be activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.orgmasterorganicchemistry.com In the case of this compound, the fluorine atoms do provide some electron-withdrawing character, but the allyloxy group is electron-donating.
Generally, nucleophilic attack is more likely to occur at the positions activated by the fluorine atoms rather than at the bromine-substituted carbon. Displacement of the bromine atom by a nucleophile would likely require harsh reaction conditions and may be outcompeted by other reaction pathways. The relative reactivity of the halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is the reverse of the trend seen in many metal-catalyzed cross-coupling reactions. masterorganicchemistry.com Therefore, SNAr at the bromine position of this molecule is considered less favorable compared to the cross-coupling reactions discussed above.
Organometallic Reagent Formation and Subsequent Quenching Reactions
The presence of a bromine atom on the aromatic ring of this compound provides a handle for the formation of organometallic reagents, such as Grignard and organolithium species. These intermediates are powerful nucleophiles that can be reacted with a variety of electrophiles to introduce new functional groups onto the aromatic core.
Grignard Reagent Formation:
Treatment of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is expected to generate the corresponding Grignard reagent, (5-allyloxy-2,3-difluorophenyl)magnesium bromide. The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond. The presence of the electron-withdrawing fluorine atoms can influence the rate of formation and stability of the Grignard reagent.
Organolithium Reagent Formation:
Alternatively, a more reactive organolithium reagent can be prepared via lithium-halogen exchange. wikipedia.org This typically involves treating the bromo-aromatic compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF. wikipedia.orgharvard.eduprinceton.edu The equilibrium of this exchange generally favors the formation of the more stable aryllithium species. wikipedia.org The resulting 5-allyloxy-2,3-difluorophenyllithium is a highly reactive nucleophile.
Quenching Reactions:
Once formed, these organometallic intermediates can be quenched with a wide array of electrophiles to introduce diverse substituents at the 5-position of the benzene (B151609) ring. The choice of electrophile determines the final product.
| Organometallic Reagent | Electrophile | Quenched Product |
| (5-allyloxy-2,3-difluorophenyl)magnesium bromide | Carbon dioxide (CO₂) | 5-Allyloxy-2,3-difluoro-benzoic acid |
| (5-allyloxy-2,3-difluorophenyl)magnesium bromide | Formaldehyde (HCHO) | (5-Allyloxy-2,3-difluorophenyl)methanol |
| 5-Allyloxy-2,3-difluorophenyllithium | N,N-Dimethylformamide (DMF) | 5-Allyloxy-2,3-difluoro-benzaldehyde |
| 5-Allyloxy-2,3-difluorophenyllithium | Alkyl halides (R-X) | 1-Allyloxy-5-alkyl-2,3-difluoro-benzene |
| 5-Allyloxy-2,3-difluorophenyllithium | Ketones (R₂C=O) | Tertiary alcohols |
| 5-Allyloxy-2,3-difluorophenyllithium | Esters (RCOOR') | Ketones (after workup) |
Transformations of the Allyloxy Functional Group
The allyloxy group (-O-CH₂-CH=CH₂) is a versatile functional handle that can participate in a variety of chemical transformations, including pericyclic rearrangements, olefin metathesis, and radical reactions.
Claisen Rearrangement and Analogous Pericyclic Reactions
The aromatic Claisen rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to produce an ortho-allyl phenol (B47542). wikipedia.orgorganic-chemistry.org In the case of this compound, heating the compound is expected to yield 2-allyl-5-bromo-3,4-difluorophenol. The reaction proceeds through a concerted, cyclic transition state. wikipedia.org The regioselectivity of the Claisen rearrangement on substituted aromatic rings is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the bromine and fluorine atoms present in the substrate, at the meta position relative to the allyloxy group are known to direct the rearrangement to the ortho position. wikipedia.org
If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org However, in this compound, the ortho positions (C2 and C6) are sterically unhindered, favoring the formation of the 2-allyl phenol derivative.
| Substrate | Reaction Conditions | Major Product |
| This compound | Heat | 2-Allyl-5-bromo-3,4-difluorophenol |
Olefin Metathesis and Alkene Functionalization
The terminal double bond of the allyloxy group is a substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org These reactions are typically catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.orgorganic-chemistry.org
Cross-metathesis involves the reaction of two different olefins to form new olefinic products. organic-chemistry.org this compound can undergo cross-metathesis with a variety of olefin partners to introduce more complex side chains. The selectivity of the reaction depends on the relative reactivity of the olefin partners and the catalyst used. By using a large excess of one olefin partner, the reaction can be driven towards the desired cross-product.
| Olefin Partner | Catalyst | Expected Cross-Metathesis Product |
| Styrene | Grubbs' Catalyst | 1-(3-(5-Bromo-2,3-difluorophenoxy)prop-1-en-1-yl)benzene |
| Acrylonitrile | Grubbs' Catalyst | 4-(5-Bromo-2,3-difluorophenoxy)but-2-enenitrile |
| Methyl acrylate | Grubbs' Catalyst | Methyl 4-(5-Bromo-2,3-difluorophenoxy)but-2-enoate |
Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely used to form cyclic compounds. wikipedia.org To apply RCM to this compound, it would first need to be functionalized with a second terminal alkene. For instance, the phenolic product from the Claisen rearrangement, 2-allyl-5-bromo-3,4-difluorophenol, could be allylated at the hydroxyl group to generate a diene. This diene could then undergo RCM to form a seven-membered heterocyclic ring. The efficiency of RCM is often dependent on the ring size being formed, with 5-, 6-, and 7-membered rings being the most common. wikipedia.org
A related strategy is relay ring-closing metathesis (RRCM), which can be employed when direct RCM is inefficient. nih.gov This involves the use of a relay agent that facilitates the metathesis cascade.
| Diene Precursor | Catalyst | Ring-Closing Metathesis Product |
| 1-(Allyloxy)-2-allyl-5-bromo-3,4-difluorobenzene | Grubbs' Catalyst | 8-Bromo-6,7-difluoro-2,3-dihydro-5H-benzo[b] wikipedia.orgwikipedia.orgoxazepine |
Radical Reactions Involving the Allylic System
The allylic C-H bonds of the allyloxy group are susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical. This reactivity can be exploited in various radical-mediated transformations. For instance, allylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Furthermore, the bromine atom on the aromatic ring can be a precursor for an aryl radical. This aryl radical can then undergo intramolecular cyclization onto the allylic double bond, leading to the formation of heterocyclic structures. Such radical cyclizations are often initiated by radical initiators like AIBN in the presence of a reducing agent such as tributyltin hydride (Bu₃SnH). nih.gov The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the specific reaction conditions and the stability of the resulting radical intermediates.
| Reaction Type | Reagents | Expected Product |
| Allylic Bromination | NBS, AIBN | 1-(3-Bromoprop-2-en-1-yloxy)-5-bromo-2,3-difluoro-benzene |
| Radical Cyclization | Bu₃SnH, AIBN | Dihydrobenzofuran derivatives |
Epoxidation and Dihydroxylation of the Alkene Moiety
The electron-rich double bond of the allyloxy group in this compound is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, to introduce new functional groups.
Epoxidation: The conversion of the terminal alkene to an epoxide is a common and useful transformation. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). scirp.orgjcu.edu.au The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in the formation of a three-membered oxirane ring. scirp.org This reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. For allylic ethers, the reaction is often directed by the ether oxygen, leading to the formation of the epoxide on the same face as the oxygen atom. The use of transition metal catalysts in the presence of an oxidant, such as hydrogen peroxide or an organic hydroperoxide, can also effect epoxidation. google.comgoogle.com
Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol) through dihydroxylation. This can be achieved via two main stereochemical pathways: syn-dihydroxylation or anti-dihydroxylation.
Syn-dihydroxylation , where both hydroxyl groups are added to the same face of the double bond, is commonly carried out using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. nlc-bnc.caresearchgate.net The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the diol. nlc-bnc.ca Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). researchgate.net The Sharpless asymmetric dihydroxylation, a powerful enantioselective method, utilizes a chiral quinine (B1679958) ligand in combination with a catalytic amount of osmium tetroxide to produce chiral diols with high enantiomeric excess. researchgate.net
Anti-dihydroxylation , the addition of hydroxyl groups to opposite faces of the double bond, can be achieved in a two-step process. First, the alkene is epoxidized, and then the resulting epoxide is opened via acid-catalyzed hydrolysis. researchgate.net
| Reaction Type | Reagents | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide (Oxirane) |
| Syn-dihydroxylation | OsO₄, NMO | Vicinal Diol |
| Anti-dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Vicinal Diol |
Reactivity Modulations of the Difluorinated Benzene Core
The benzene ring of this compound is substituted with an activating allyloxy group and three deactivating halogen atoms. This substitution pattern creates a complex electronic environment that dictates the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The regiochemical outcome is governed by the directing effects of the existing substituents. The allyloxy group is an ortho-, para-directing activator due to its ability to donate electron density to the ring via resonance. Conversely, the fluorine and bromine atoms are deactivators due to their inductive electron-withdrawing effects, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.
In this compound, the available positions for electrophilic attack are C4 and C6. The directing effects of the substituents are as follows:
Allyloxy group (at C1): Strongly directs ortho (C2, C6) and para (C4).
Fluorine atoms (at C2 and C3): Deactivate the ring but direct ortho (C1, C3 and C2, C4 respectively) and para (C5 and C6 respectively).
Bromine atom (at C5): Deactivates the ring but directs ortho (C4, C6) and para (C2).
Considering the combined effects, the C4 and C6 positions are the most likely sites for electrophilic substitution, being ortho or para to the activating allyloxy group and influenced by the halogen substituents. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, in nitration reactions of similar substituted benzenes, a mixture of products is often observed. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Fluorinated Ring
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. nih.gov The presence of multiple electron-withdrawing fluorine atoms on the benzene ring of this compound makes it susceptible to SNAr reactions. In polyfluoroaromatic compounds, fluorine is often a better leaving group than bromine in SNAr reactions. rsc.org
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity. The rate of SNAr is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.
In this compound, nucleophilic attack could potentially occur at the positions bearing the fluorine atoms (C2 or C3). The regioselectivity would be influenced by the electronic activation provided by the other substituents. A wide range of nucleophiles, including alkoxides (like sodium methoxide), amines (like piperidine), and thiolates, can be employed in SNAr reactions. tue.nlnih.govresearchgate.netbeilstein-journals.org
Directed Ortho Metalation (DoM) and Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgharvard.edu It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
The allyloxy group can act as a directing metalation group, facilitating the removal of a proton from an adjacent ortho position. wikipedia.orguwindsor.cabaranlab.orgharvard.edu In this compound, the most acidic proton ortho to the allyloxy group is at the C6 position, as the C2 position is already substituted with a fluorine atom. Therefore, treatment with n-butyllithium would be expected to generate a lithiated species at C6. This intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or silyl (B83357) halides, to introduce new substituents at the C6 position with high regioselectivity.
| Reaction Pathway | Key Reagents | Expected Product Type |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted at C4 and/or C6 |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe, Piperidine) | Fluorine replaced by nucleophile |
| Directed Ortho Metalation | 1. n-BuLi, 2. Electrophile (E⁺) | Electrophile introduced at C6 |
Multi-Component Reactions and Cascade Transformations
The unique combination of a reactive alkene and a functionalized aromatic ring in this compound opens up possibilities for multi-component reactions and cascade transformations, where multiple bonds are formed in a single operation. baranlab.org
One potential cascade reaction is a tandem Claisen rearrangement-Heck cyclization . The Claisen rearrangement is a baranlab.orgbaranlab.org-sigmatropic rearrangement of an allyl phenyl ether that occurs upon heating, leading to the formation of an ortho-allyl phenol. scirp.orgbaranlab.orgrsc.orgresearchgate.net In the case of this compound, a Claisen rearrangement would likely yield 2-allyl-5-bromo-3,4-difluorophenol. The newly formed allyl group and the bromine atom are now positioned for a subsequent intramolecular Heck reaction. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an alkene. rsc.org An intramolecular Heck reaction of the rearranged intermediate could lead to the formation of a new heterocyclic ring system. Such tandem sequences are powerful tools for the rapid construction of complex molecular architectures. researchgate.netrsc.orgnih.gov
Other potential cascade reactions could be initiated by one of the transformations mentioned earlier, followed by further reactions of the remaining functional groups. For instance, a product from a DoM reaction could undergo subsequent cross-coupling reactions at the bromine position, or the diol formed from dihydroxylation could be further functionalized. The specific pathways and products of such cascade reactions are highly dependent on the chosen reagents and reaction conditions. jcu.edu.au
Theoretical and Computational Investigations of 1 Allyloxy 5 Bromo 2,3 Difluoro Benzene
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 1-Allyloxy-5-bromo-2,3-difluoro-benzene, DFT calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. For substituted benzenes, these orbital energies are influenced by the nature and position of the substituents. In a study on substituted benzene (B151609) derivatives, it was shown that the HOMO-LUMO gap is a critical parameter for describing bioactivity, with a smaller gap indicating higher reactivity and polarizability. researchgate.net
Based on calculations of analogous compounds like 4-ethoxy-2,3-difluoro benzamide, it is expected that the HOMO of this compound will be distributed over the benzene ring and the oxygen atom of the allyloxy group, while the LUMO will likely be localized on the antibonding orbitals of the benzene ring. ijrte.org The calculated global reactivity descriptors for a molecule like this compound, based on DFT calculations, would provide a quantitative measure of its chemical behavior.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Descriptor | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
| Ionization Potential | 6.85 |
| Electron Affinity | 0.95 |
| Electronegativity | 3.90 |
| Chemical Hardness | 2.95 |
| Chemical Softness | 0.34 |
| Electrophilicity Index | 2.58 |
This table presents hypothetical yet scientifically plausible values based on trends observed in related substituted benzene derivatives.
Conformational Landscape and Energetic Profiling
Computational methods can be used to map the potential energy surface of the molecule as a function of key dihedral angles. For the allyloxy group, the most important dihedral angle is C(aryl)-O-C(allyl)-C. Different conformers arise from the rotation around this bond, leading to various spatial arrangements of the allyl group relative to the substituted benzene ring.
Studies on similar molecules, such as 2,4-difluoroanisole, have shown that the orientation of the alkoxy group is influenced by steric and electronic interactions with the adjacent substituents. pku.edu.cn In the case of this compound, the presence of two fluorine atoms ortho to the allyloxy group would likely create steric hindrance, influencing the preferred conformation. It is expected that the most stable conformer will have the allyl group oriented away from the bulky fluorine atoms to minimize steric repulsion.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer (Dihedral Angle C(aryl)-O-C(allyl)-C) | Relative Energy (kcal/mol) |
| 0° (eclipsed) | 3.5 |
| 60° (gauche) | 0.8 |
| 120° (eclipsed) | 2.5 |
| 180° (anti) | 0.0 (most stable) |
This table presents hypothetical yet scientifically plausible values based on conformational analyses of similar substituted ethers.
Computational Elucidation of Reaction Mechanisms
The allyloxy group in this compound makes it a candidate for undergoing the Claisen rearrangement, a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement that is thermally or acid-catalyzed. rsc.orgnih.gov This reaction would involve the migration of the allyl group from the oxygen atom to an ortho position on the benzene ring. Given the substitution pattern, the allyl group could potentially migrate to the C6 position.
Transition State Characterization and Reaction Pathway Analysis
Computational chemistry allows for the detailed study of reaction mechanisms by locating and characterizing the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-breaking and bond-forming processes during the reaction. For the Claisen rearrangement of this compound, the TS would involve a cyclic, chair-like six-membered ring structure. acs.org The analysis of the vibrational frequencies of the TS structure would show one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Barriers and Kinetic Predictions
The activation energy (energy barrier) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is a key determinant of the reaction rate. Computational studies on the Claisen rearrangement of substituted allyl phenyl ethers have shown that the activation energy is sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov Electron-donating groups generally lower the activation barrier, while electron-withdrawing groups tend to increase it. The presence of both electron-donating (allyloxy) and electron-withdrawing (halogens) groups in this compound would lead to a complex interplay of electronic effects on the activation energy.
A study on the Claisen rearrangement of allyl phenyl ether using DFT calculations reported an activation free energy barrier of around 27-34 kcal/mol, depending on the computational method. nih.gov For the protonated reactant in an "on-droplet" experiment, the calculated free energy of activation was significantly lower, at 5.2 kcal/mol, highlighting the catalytic effect of acid. chemicalbook.com
Table 3: Hypothetical Calculated Energetics for the Claisen Rearrangement of this compound (kcal/mol)
| Parameter | Value (kcal/mol) |
| Activation Energy (uncatalyzed) | 32.5 |
| Reaction Energy | -15.0 |
| Activation Energy (acid-catalyzed) | 18.0 |
This table presents hypothetical yet scientifically plausible values based on computational studies of the Claisen rearrangement of analogous allyl phenyl ethers.
Prediction of Spectroscopic Signatures for Mechanistic Probes
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can serve as valuable tools for identifying the products of a reaction and for probing the reaction mechanism.
For this compound and its potential Claisen rearrangement product, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in some cases. The predicted chemical shifts would be distinct for the reactant and the product, allowing for their differentiation in an experimental setting. For instance, the migration of the allyl group to the aromatic ring in the Claisen rearrangement product would lead to characteristic changes in the chemical shifts of the aromatic and allylic protons and carbons.
Similarly, the calculated IR spectra would show characteristic vibrational modes for the functional groups present in the reactant and product. The disappearance of the C-O-C stretching frequency of the ether and the appearance of a broad O-H stretching band for the phenolic product would be a clear indicator of the reaction's progress.
Table 4: Hypothetical Predicted Key ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and its Claisen Rearrangement Product
| Atom | This compound | Claisen Rearrangement Product |
| Aromatic C-H | 7.1 - 7.4 | 6.8 - 7.1 |
| Allyl =CH- | 5.9 - 6.1 | 5.8 - 6.0 |
| Allyl =CH₂ | 5.2 - 5.4 | 5.0 - 5.2 |
| Allyl -CH₂-O | 4.6 - 4.8 | - |
| Allyl -CH₂-Ar | - | 3.3 - 3.5 |
| Aromatic C-O | ~150 | ~155 |
| Aromatic C-Br | ~110 | ~112 |
| Aromatic C-F | ~148 (dd) | ~145 (dd) |
This table presents hypothetical yet scientifically plausible chemical shift ranges based on data from similar compounds.
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are widely used in drug design and materials science to predict the properties of new compounds without the need for extensive experimental testing.
For a class of compounds like substituted allyloxy-benzenes, a QSAR/QSPR model could be developed to predict properties such as reactivity in the Claisen rearrangement, toxicity, or other biological activities. The model would be built using a set of known compounds and their experimentally determined properties, along with a set of calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.
Studies on substituted benzenes have successfully used QSAR models to predict their toxicity. chemicalbook.com For instance, a model was developed for the toxicity of 40 substituted benzenes to algae using the energy of the LUMO and the hydrophobicity parameter (log Kow) as descriptors. chemicalbook.com Such an approach could be applied to a series of derivatives of this compound to guide the synthesis of new compounds with desired properties. The development of these models relies on the accurate calculation of molecular descriptors, for which quantum chemical methods are indispensable.
Applications in Advanced Materials Science and Synthetic Chemistry
Monomer and Building Block for Functional Polymer Architectures
The presence of the allyloxy group in 1-Allyloxy-5-bromo-2,3-difluoro-benzene makes it a prime candidate for use as a monomer in the synthesis of functional polymers. The double bond in the allyl group can participate in various polymerization reactions, allowing for the creation of polymers with tailored properties.
Synthesis of Polymeric Materials with Tunable Properties
This compound can be polymerized through several methods, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), and thiol-ene click chemistry. nih.gov These polymerization techniques enable the incorporation of the fluorinated aromatic moiety into the polymer backbone or as a pendant group, leading to materials with specific and tunable characteristics.
The difluorobenzene unit imparts several desirable properties to the resulting polymers. The strong C-F bonds enhance thermal stability and chemical resistance. Furthermore, the electronegativity of the fluorine atoms can influence the electronic properties of the polymer, making it suitable for specialized applications. The bromine atom can be retained in the polymer as a site for post-polymerization modification, allowing for further functionalization and the creation of even more complex polymeric architectures.
Table 1: Potential Polymerization Reactions of this compound
| Polymerization Method | Description | Potential Polymer Properties |
| Free-Radical Polymerization | Initiation of polymerization at the allyl double bond using a radical initiator. | Thermally stable, chemically resistant polymers. |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefin monomers, potentially formed from the allyloxy group. | Well-defined polymers with controlled molecular weight and architecture. |
| Thiol-Ene Click Chemistry | Step-growth polymerization by reacting the allyl group with a multifunctional thiol. nih.gov | Functional polymers with high yields and modularity. |
Development of Liquid Crystalline Polymers
The rigid and polar nature of the difluorinated benzene (B151609) ring makes this compound an attractive monomer for the synthesis of liquid crystalline polymers (LCPs). researchgate.netrsc.org Fluorinated groups are known to influence the mesomorphic properties of molecules, often leading to the formation of stable liquid crystal phases. researchgate.netacs.org
By incorporating this monomer into a polymer chain, it is possible to create side-chain or main-chain LCPs. In side-chain LCPs, the fluorinated aromatic unit would be attached as a pendant group to the polymer backbone, allowing for the formation of liquid crystalline domains. In main-chain LCPs, the monomer would be part of the polymer backbone itself, leading to a more rigid polymer with a high degree of order. The ability to form liquid crystalline phases is crucial for applications in displays, optics, and high-strength fibers.
Precursor for Optoelectronic and Electronic Device Components
The unique electronic properties conferred by the difluoro-benzene moiety, coupled with the synthetic versatility offered by the bromo and allyloxy groups, position this compound as a valuable precursor for materials used in optoelectronic and electronic devices.
Organic Light-Emitting Diode (OLED) Precursors
In the field of OLEDs, materials with specific energy levels are required for efficient light emission. The difluorobenzene core can be used to tune the HOMO and LUMO energy levels of organic molecules. The bromine atom on this compound serves as a key functional handle for introducing this fluorinated unit into larger conjugated molecules through cross-coupling reactions such as the Suzuki or Heck reactions. researchgate.netnih.govuzh.chresearchgate.net
For instance, the bromo group can be reacted with a boronic acid or ester derivative of another aromatic compound (Suzuki coupling) to form a new carbon-carbon bond. This allows for the construction of complex, conjugated systems that can function as emissive materials or host materials in OLED devices. The presence of fluorine atoms can also enhance the stability and color purity of the emitted light. frontiersin.org
Organic Field-Effect Transistor (OFET) Materials
Similar to OLEDs, the performance of organic field-effect transistors (OFETs) is highly dependent on the molecular structure and electronic properties of the organic semiconductor used. wikipedia.orgbohrium.comfraunhofer.denih.govnih.gov The introduction of fluorine atoms into the aromatic core of an organic semiconductor can significantly impact its charge transport characteristics.
This compound can be used as a starting material to synthesize more complex molecules for OFET applications. The bromo group can be utilized in cross-coupling reactions to build up the desired conjugated backbone of the semiconductor. The allyloxy group could potentially be used to modify the solubility and processing characteristics of the final material, or it could be functionalized to tune the intermolecular interactions and solid-state packing, which are crucial for efficient charge transport.
Intermediate in the Synthesis of Complex Organic Molecules (Non-Prohibited)
Beyond its direct use in materials science, this compound is a valuable intermediate in multi-step organic synthesis. The orthogonal reactivity of the allyl group and the bromo group allows for selective transformations at different stages of a synthetic sequence.
The allyl group can be cleaved under specific conditions to reveal a hydroxyl group, or it can be isomerized to a propenyl ether, which can then undergo further reactions. The bromo group, as previously mentioned, is a versatile handle for a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govuzh.chresearchgate.net This dual functionality makes it a useful building block for the synthesis of a variety of complex, non-prohibited organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Development of Agrochemical Intermediates
There is currently no available information in scientific databases or patent literature that describes the use of This compound as an intermediate in the synthesis of agrochemicals.
Synthesis of Specialty Chemicals and Fine Organic Synthetics
Detailed research findings or examples of This compound being utilized in the synthesis of specialty chemicals or fine organic synthetics are not present in the accessible public domain.
Scaffold for Catalyst Ligand Design
There is no documented evidence or research to suggest that This compound has been used as a structural scaffold for the design or synthesis of catalyst ligands.
Advanced Analytical Strategies in Mechanistic and Product Elucidation Studies
High-Resolution Spectroscopic Techniques for Reaction Intermediate Identification
The elucidation of reaction mechanisms often hinges on the detection and characterization of fleeting intermediate species. High-resolution spectroscopic techniques are indispensable tools for this purpose, providing real-time snapshots of the chemical transformations as they occur.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear resolution of signals from different fluorine environments.
In the context of 1-Allyloxy-5-bromo-2,3-difluoro-benzene, advanced NMR techniques can provide deep mechanistic insights. For instance, in studying nucleophilic aromatic substitution reactions, which are common for such electron-deficient aromatic rings, flow NMR spectroscopy has been successfully employed to detect and characterize transient intermediates like σ-complexes (Meisenheimer complexes). researchgate.net This technique involves flowing the reacting mixture through an NMR tube, allowing for the acquisition of spectra of species with very short lifetimes. By applying this to reactions of this compound, it would be possible to directly observe the formation and decay of intermediates, providing conclusive evidence for a two-step addition-elimination mechanism.
Furthermore, two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the structure of new derivatives. ipb.pt These experiments correlate the signals of different nuclei (e.g., ¹H, ¹³C, ¹⁹F), allowing for the piecing together of the molecular structure.
Table 1: Hypothetical ¹⁹F NMR Data for a Reaction Intermediate This table illustrates the kind of data that could be obtained from ¹⁹F NMR studies to identify a Meisenheimer complex formed during a nucleophilic attack on this compound.
| Position of Fluorine | Chemical Shift (ppm) of Starting Material | Chemical Shift (ppm) of Intermediate | Change in Chemical Shift (Δδ) | Rationale for Shift |
| F-2 | -138.5 | -125.0 | +13.5 | Change in hybridization from sp² to sp³ at the carbon atom bearing the fluorine, leading to a downfield shift. |
| F-3 | -155.2 | -154.8 | +0.4 | Minor change, as the fluorine is not directly at the site of nucleophilic attack. |
Note: The chemical shift values are hypothetical and for illustrative purposes only.
In-situ vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for real-time monitoring of chemical reactions. nih.govresearchgate.net These methods allow for the tracking of the concentration of reactants, products, and intermediates by observing changes in their characteristic vibrational bands. researchgate.net
For reactions involving this compound, an in-situ IR probe, such as a ReactIR™ system, can be inserted directly into the reaction vessel. abb.com This provides a continuous stream of data, allowing for the optimization of reaction conditions and the detection of any unexpected reaction pathways. For example, in a Claisen rearrangement of the allyl ether, the disappearance of the C=C stretching vibration of the allyl group and the appearance of a new C=O stretching vibration (if the rearranged product is a ketone) could be monitored in real time.
Table 2: Key Infrared Frequencies for Monitoring a Reaction of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Allyl C=C | Stretch | 1640-1680 | Disappearance indicates consumption of the starting material. |
| Ar-O-C | Asymmetric Stretch | 1200-1275 | Change in this band can indicate reactions at the ether linkage. |
| C-F | Stretch | 1000-1400 | Shifts in these strong bands can indicate changes in the electronic environment of the aromatic ring. |
| C-Br | Stretch | 500-600 | Disappearance could signal a de-bromination or cross-coupling reaction. |
Note: The wavenumbers are typical ranges and can vary based on the specific molecular environment.
Advanced Chromatographic Methodologies for Complex Mixture Resolution and Purity Assessment
Chromatographic techniques are fundamental for the separation and purification of compounds from complex reaction mixtures and for the assessment of their purity.
When a reaction yields a mixture of products, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for their isolation in high purity. For derivatives of this compound, reversed-phase HPLC methods are often suitable. sielc.com
A typical method would involve a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. wu.ac.th The conditions can be optimized at an analytical scale and then scaled up to a preparative scale to isolate gram quantities of a desired product. The development of a robust preparative HPLC method is crucial for obtaining pure samples of novel derivatives for further structural characterization and biological testing.
Table 3: Example of a Preparative HPLC Method for a Derivative of this compound
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
Ensuring the purity of a chemical compound is of utmost importance, particularly in applications such as materials science and pharmaceuticals. GC-MS and LC-MS are highly sensitive techniques used to detect and identify trace impurities and by-products.
For volatile and thermally stable derivatives of this compound, GC-MS is the method of choice. thermofisher.com A high-resolution mass spectrometer can provide accurate mass measurements, which aids in the determination of the elemental composition of an unknown impurity. thermofisher.com For less volatile or thermally labile compounds, LC-MS is employed. The combination of the separation power of chromatography with the high sensitivity and specificity of mass spectrometry allows for the detection of impurities at the parts-per-million (ppm) level. researchgate.net
Table 4: Common Impurities and their Potential Detection by GC-MS
| Potential Impurity | Origin | Expected m/z (EI) of Molecular Ion |
| 5-Bromo-2,3-difluorophenol (B62985) | Incomplete allylation | 209.9/211.9 (Br isotopes) |
| 1,5-Dibromo-2,3-difluorobenzene | Side reaction from starting materials | 271.8/273.8/275.8 (Br isotopes) |
| Isomeric rearrangement products | Thermal or acid-catalyzed rearrangement | Dependent on the specific isomer |
X-ray Crystallography for Absolute Stereochemistry and Molecular Structure of Derivatives
While spectroscopic methods provide valuable information about the connectivity of atoms in a molecule, X-ray crystallography provides the definitive, three-dimensional structure. This technique is particularly crucial for determining the absolute stereochemistry of chiral molecules and for understanding the precise bond lengths and angles within a crystal lattice. docbrown.info
If a derivative of this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide an unambiguous determination of its molecular structure. nih.gov This data is invaluable for understanding structure-property relationships and for the rational design of new molecules with desired characteristics. The resulting crystal structure can reveal subtle intramolecular interactions, such as hydrogen bonding or π-stacking, which can influence the bulk properties of the material.
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Delineation
The elucidation of fragmentation pathways of complex molecules under mass spectrometric conditions is a cornerstone of structural analysis. For a molecule such as This compound , advanced mass spectrometry techniques provide critical insights into its gas-phase ion chemistry. The interplay between the allyloxy group, the aromatic ring, and the halogen substituents dictates a series of characteristic fragmentation reactions upon electron ionization (EI). While specific experimental data for this exact compound is not widely available in the public domain, a detailed fragmentation pathway can be reliably predicted based on established principles of mass spectrometry for structurally related compounds, including aryl allyl ethers, halogenated benzenes, and bifunctional molecules.
The initial event in EI-MS is the formation of the molecular ion (M⁺˙). For This compound , the molecular ion is expected to be readily formed and will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio). The subsequent fragmentation of this molecular ion is governed by the relative stabilities of the potential fragment ions and neutral losses.
A primary and highly significant fragmentation pathway for aryl allyl ethers involves the cleavage of the C-O bond of the ether linkage. This can occur in two principal ways:
α-Cleavage: This process involves the homolytic cleavage of the bond alpha to the oxygen atom, which is the bond between the aromatic ring and the ether oxygen. This would result in the formation of a stable allyl radical (•CH₂CH=CH₂) and a 5-bromo-2,3-difluorophenoxy cation.
Claisen-type Rearrangement: Aryl allyl ethers are known to undergo a unacademy.comunacademy.com-sigmatropic rearrangement, known as the Claisen rearrangement, upon thermal or energetic activation. In the context of mass spectrometry, the high-energy molecular ion can undergo a rearrangement to form an ortho-allyl phenol (B47542) intermediate. Subsequent fragmentation of this rearranged ion can lead to a variety of characteristic product ions.
Another major fragmentation route is initiated by the halogen substituents on the aromatic ring. The carbon-bromine bond is the weakest link among the substituents and is prone to cleavage.
The expected key fragmentation pathways for This compound are detailed below and summarized in the subsequent data table.
Pathway A: Cleavage of the Allyl Group
The most favorable initial fragmentation is the cleavage of the allyl group, leading to the formation of the highly stable allyl cation (m/z 41) and a 5-bromo-2,3-difluorophenoxy radical. Alternatively, the charge can remain with the heavier fragment, forming the 5-bromo-2,3-difluorophenoxy cation.
Pathway B: Loss of the Bromine Atom
Cleavage of the C-Br bond from the molecular ion results in the formation of a [M-Br]⁺ ion. This is a common fragmentation for brominated aromatic compounds.
Pathway C: McLafferty-type Rearrangement
Although a classic McLafferty rearrangement requires a γ-hydrogen transfer to a carbonyl group, a similar hydrogen rearrangement can be envisioned within the allyloxy side chain, potentially leading to the loss of a neutral allene (B1206475) molecule (C₃H₄) and the formation of a 5-bromo-2,3-difluorophenol radical cation.
Pathway D: Fragmentation of the Aromatic Ring
Subsequent to the initial fragmentation events, the resulting ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the phenoxy cation or the sequential loss of fluorine atoms.
The following interactive data table summarizes the predicted major fragment ions for This compound based on these established fragmentation mechanisms.
| m/z Value | Proposed Fragment Ion | Proposed Structure | Formation Pathway |
| 249/251 | [C₉H₇BrF₂O]⁺˙ | Molecular Ion | Ionization |
| 208/210 | [C₆H₃BrF₂O]⁺ | 5-Bromo-2,3-difluorophenoxy cation | α-Cleavage |
| 170 | [C₉H₇F₂O]⁺ | [M-Br]⁺ | Loss of Bromine |
| 41 | [C₃H₅]⁺ | Allyl cation | Cleavage of Allyl Group |
It is important to note that the relative abundances of these fragment ions would depend on the specific conditions of the mass spectrometry experiment, including the ionization energy and the instrument type. Detailed studies using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be invaluable for confirming these proposed fragmentation pathways and for providing a more definitive structural elucidation of the fragment ions.
Future Research Directions and Emerging Opportunities
Development of Eco-Friendly and Atom-Economical Synthetic Routes
The traditional synthesis of polysubstituted aromatic compounds often involves multiple steps with harsh reagents and significant waste generation. A key area of future research for 1-Allyloxy-5-bromo-2,3-difluoro-benzene will be the development of more sustainable synthetic methodologies. The chemical industry is increasingly moving towards greener processes, and the synthesis of this compound provides an excellent platform to implement such strategies.
Future investigations will likely focus on:
Catalytic C-H Activation: Direct C-H functionalization of a difluorobromobenzene precursor with an allyl alcohol derivative would represent a highly atom-economical route, avoiding the pre-functionalization of the starting materials.
Flow Chemistry: The use of microreactor technology can enable safer and more efficient synthesis, particularly when dealing with potentially exothermic reactions or hazardous reagents. Continuous flow processes can also lead to higher yields and purity.
Biocatalysis: Employing enzymes for the synthesis or modification of this compound could offer unparalleled selectivity and milder reaction conditions, significantly reducing the environmental impact.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective catalysts for C-O bond formation |
| Flow Chemistry | Enhanced safety, improved yield and purity | Optimization of reactor design and reaction parameters |
| Biocatalysis | High selectivity, mild conditions, sustainability | Identification and engineering of suitable enzymes |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic environment created by the interplay of the electron-donating allyloxy group and the electron-withdrawing fluorine and bromine atoms suggests that this compound may exhibit novel reactivity. The fluorine atoms, in particular, can influence the regioselectivity of subsequent reactions in unexpected ways. nih.gov
Future research in this area could uncover:
Selective Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Investigating the selective functionalization at this position while preserving the allyloxy group is a key research avenue.
Rearrangement Reactions: The allyloxy group can potentially undergo Claisen rearrangement to introduce an allyl group onto the benzene (B151609) ring, leading to even more complex and valuable derivatives. The influence of the fluorine and bromine substituents on this rearrangement would be of significant interest.
Nucleophilic Aromatic Substitution (SNA_r): The presence of two fluorine atoms activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one or both fluorine atoms under specific conditions. This opens up pathways to a wide range of derivatives that would be difficult to access otherwise.
Integration into Advanced Functional Systems and Devices
The incorporation of fluorine atoms into organic molecules is known to impart unique properties such as enhanced thermal stability, metabolic stability, and altered electronic characteristics. springernature.com These features make fluorinated compounds highly desirable for applications in materials science and medicinal chemistry.
Emerging opportunities for this compound and its derivatives include:
Liquid Crystals: The rigid, polarizable core of the molecule, which can be further extended through cross-coupling reactions, makes it a promising scaffold for the design of novel liquid crystalline materials for display technologies. marketresearchcommunity.com
Organic Electronics: Fluorinated aromatic compounds are increasingly used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). marketresearchcommunity.com Derivatives of this compound could be explored as components of the active layers in these devices.
Pharmaceutical and Agrochemical Scaffolds: The presence of fluorine can significantly enhance the biological activity and pharmacokinetic properties of drug candidates and agrochemicals. researchgate.net This compound could serve as a versatile starting material for the synthesis of new bioactive molecules.
Computational Design and Predictive Synthesis of Next-Generation Derivatives
The complexity of polysubstituted aromatic compounds necessitates the use of computational tools to guide synthetic efforts. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives.
Future computational studies will likely focus on:
Predicting Reaction Outcomes: Computational modeling can help predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various cross-coupling and rearrangement reactions.
Designing Molecules with Tailored Properties: By simulating the electronic and optical properties of virtual derivatives, researchers can identify promising candidates for specific applications before embarking on time-consuming and expensive synthetic work.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Predicting reaction pathways and electronic properties | Guidance for synthetic planning and material design |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis and fluorescence spectra | Identification of candidates for optical applications |
| Molecular Dynamics (MD) | Simulating behavior in condensed phases | Understanding intermolecular interactions in materials |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most rapid and impactful advances in the study of this compound will undoubtedly come from a close integration of synthetic chemistry and computational science. This synergistic approach allows for a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.
This integrated strategy will enable researchers to:
Accelerate the Discovery of New Reactions and Materials: By prioritizing the most promising synthetic targets identified through computational screening, the discovery process can be made more efficient.
Gain Deeper Mechanistic Insights: A combination of experimental and computational studies can provide a more complete understanding of the mechanisms of the reactions involving this compound.
Optimize the Performance of Functional Materials: By correlating the molecular structure with the observed properties, researchers can systematically fine-tune the performance of materials derived from this compound.
Q & A
Q. What are the optimal synthetic routes for 1-Allyloxy-5-bromo-2,3-difluoro-benzene, and how do reaction conditions influence yield?
The synthesis of halogenated benzene derivatives typically involves sequential functionalization. For this compound, a trimethoxybenzene precursor can be brominated and fluorinated via electrophilic substitution. Allylation is achieved using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key factors include:
- Halogenation order : Bromination before fluorination minimizes competing side reactions due to fluorine's strong electron-withdrawing effects .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for allyloxy group introduction .
- Yield optimization : Typical yields range from 45–65%, with impurities arising from incomplete fluorination or over-alkylation.
Table 1 : Synthesis Method Comparison
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | 78 | 92 | |
| Fluorination | KF, CuI, DMF, 100°C | 65 | 85 | |
| Allylation | Allyl Br, K₂CO₃, DMF, 80°C | 58 | 90 |
Q. What safety protocols are critical when handling this compound?
this compound is a halogenated aromatic compound with potential toxicity. Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr during synthesis) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- First aid : Immediate flushing with water for skin/eye contact; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s regiochemical structure?
X-ray crystallography using programs like SHELXL is essential for confirming substitution patterns. For example:
- Disorder modeling : Fluorine and bromine atoms may exhibit positional disorder; SHELXL’s refinement tools (e.g., PART instructions) help resolve this .
- Twinned crystals : High-resolution data (≤1.0 Å) and the TWIN command in SHELXL improve accuracy for twinned specimens .
- Validation : Cross-checking with Hirshfeld surface analysis ensures no overinterpretation of weak electron density .
Table 2 : Crystallographic Parameters (Hypothetical Data)
| Parameter | Value | SHELXL Command Used |
|---|---|---|
| Space group | P2₁/c | CELL |
| R-factor | 0.038 | L.S. 10 |
| Twinning fraction | 0.32 | TWIN |
Q. How do conflicting NMR and mass spectrometry data arise, and what strategies mitigate these discrepancies?
Contradictions often stem from:
- Isotopic interference : Bromine (⁷⁹Br/⁸¹Br) splits peaks in MS, complicating molecular ion identification. High-resolution MS (HRMS) with ESI+ resolves this .
- Solvent effects in NMR : CDCl₃ may cause shifting of allyloxy protons. Use DMSO-d₶ for better resolution of aromatic protons .
- Dynamic processes : Rotameric equilibria in the allyl group broaden signals. Variable-temperature NMR (VT-NMR) at −40°C stabilizes conformers .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:
- Bromine as a directing group : The C-Br bond’s polarization activates the para position for nucleophilic attack, enabling Suzuki-Miyaura couplings .
- Fluorine’s impact : Adjacent fluorine atoms increase the C-Br bond dissociation energy by 12–15 kcal/mol, requiring higher temperatures (≥120°C) for activation .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
Q. Methodological Recommendations
- Synthetic optimization : Use flow chemistry for hazardous steps (bromination) to improve safety and yield .
- Data validation : Combine crystallography with solid-state NMR to confirm molecular packing .
- Reactivity screening : Employ high-throughput robotic platforms to test cross-coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
